3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C12H13N5O2 and its molecular weight is 259.269. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research has demonstrated that compounds similar to "3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile" serve as precursors in the synthesis of a wide range of heterocyclic compounds. These include pyrazoles, pyridines, pyrimidines, and other nitrogen-containing heterocycles, which are of interest due to their potential biological activities and applications in pharmaceuticals. For instance, the synthesis of pyrazolothienopyrimidines involves nucleophilic substitution followed by sequential heterocyclization, highlighting the compound's role in creating new fused heterocyclic systems with potential for further exploration in medicinal chemistry (Paronikyan et al., 2020).
Antimicrobial and Anticancer Activities
Compounds derived from "this compound" have been investigated for their antimicrobial and anticancer properties. The synthesis of new pyridines and fused pyridine derivatives from related compounds has been reported, where these derivatives exhibited significant antibacterial and antitumor activities, underscoring the potential of such compounds in developing new therapeutic agents (Elewa et al., 2021).
Antibacterial Evaluation
Novel heterocyclic compounds containing a sulfonamido moiety, synthesized from precursors similar to the specified compound, have shown high antibacterial activity. These findings suggest the utility of these compounds in the development of new antibacterial agents, offering a pathway to address the growing concern of antibiotic resistance (Azab et al., 2013).
Antioxidant Activity
Further research into fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, which are structurally related to "this compound," has demonstrated notable antioxidant activities. These studies contribute to the understanding of the compound's potential in mitigating oxidative stress-related diseases, highlighting its relevance in medicinal chemistry and drug design (Salem et al., 2015).
Wirkmechanismus
Target of Action
It’s worth noting that oxazolidinone derivatives have been identified as a new class of potent inhibitors for the coagulation enzyme factor xa (fxa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to fibrin formation and blood clotting .
Mode of Action
If we consider the general mode of action of oxazolidinone derivatives on fxa, these compounds likely bind to the active site of the enzyme, inhibiting its ability to catalyze the conversion of prothrombin to thrombin .
Biochemical Pathways
Given that oxazolidinone derivatives are known to inhibit fxa, it can be inferred that this compound may impact the coagulation cascade . By inhibiting FXa, the compound could potentially prevent the conversion of prothrombin to thrombin, thereby reducing fibrin formation and ultimately, blood clotting .
Result of Action
If we consider the general effects of fxa inhibition, this compound could potentially reduce thrombin production, leading to decreased fibrin formation and blood clotting .
Eigenschaften
IUPAC Name |
3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c13-7-10-11(15-3-2-14-10)16-4-1-9(8-16)17-5-6-19-12(17)18/h2-3,9H,1,4-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLBZIQVNGJDEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.